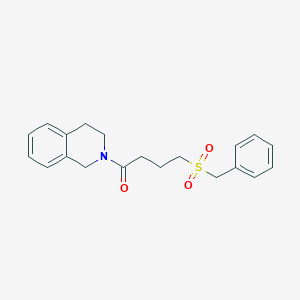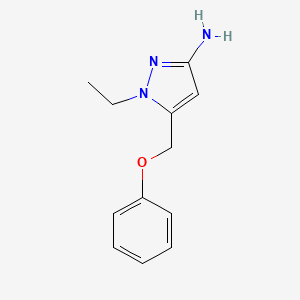![molecular formula C22H25N3O4 B2540549 benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate CAS No. 2108567-22-0](/img/structure/B2540549.png)
benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate is a structurally complex molecule that appears to be related to a family of compounds with potential pharmacological activity. The core structure of this compound includes an 8-azabicyclo[3.2.1]octane moiety, which is a common feature in several compounds with diverse biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures that include enantioselective methods to achieve the desired stereochemistry. For instance, an enantioselective synthesis of a similar compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a key step . This method could potentially be adapted for the synthesis of this compound, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds containing the 8-azabicyclo[3.2.1]octane moiety has been studied using crystallography. For example, the crystal structures of N-benzoyl derivatives of related lactams have been determined to clarify the relationship between structure and reactivity . These studies provide insights into the orientation of substituents and the conformation of the bicyclic ring system, which are crucial for understanding the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of the azabicyclo[3.2.1]octane moiety can be exploited in various chemical transformations. For instance, bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate has been used as a mild and efficient oxidant for the cleavage of nitrogen double bonds and oxidation of alcohols . This suggests that the azabicyclo[3.2.1]octane moiety in the compound of interest may also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the azabicyclo[3.2.1]octane core are influenced by their stereochemistry and substituents. The relative and absolute configurations of isomeric compounds have been determined, which affects their physical properties such as solubility and melting point . Additionally, the pharmacological properties of carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol have been studied, indicating that the compound may also exhibit interesting biological activities .
科学的研究の応用
Intramolecular Reactions and Synthesis of Chiral Structures
The compound is involved in intramolecular hydrogen abstraction reactions promoted by N-radicals in carbohydrates, leading to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This methodology is useful for the selective oxidation of specific carbons in the carbohydrate skeleton, offering a strategy for the synthesis of protected N,O-uloses (Francisco, Herrera, & Suárez, 2003).
Synthesis and Antibacterial Activities
Derivatives of 2-oxaisocephems with modifications at specific positions have been synthesized and tested for their antibacterial activities, showcasing the compound's relevance in developing antimicrobial agents. These derivatives show potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).
Photoreactions and Structural Analyses
The compound partakes in sensitized photoreactions with chloroethylenes, leading to the formation of [2+2]cycloadducts. These reactions are significant for understanding the chemical behavior of the compound under light exposure and for the synthesis of novel organic structures (Shimo et al., 1987).
Agonistic Activity on Nicotinic Acetylcholine Receptors
Research on derivatives of the compound has led to the discovery of selective agonists for the α7 neuronal nicotinic acetylcholine receptor, with potential implications for treating cognitive impairment associated with neurological disorders. Such research highlights the compound's utility in neuropharmacology (Mazurov et al., 2012).
Enantioselective Synthesis
The compound is also key in the enantioselective synthesis of specific intermediates for potent CCR2 antagonists, emphasizing its role in the development of anti-inflammatory agents. This research showcases the compound's utility in synthesizing highly functionalized molecular structures (Campbell et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
benzyl N-[2-oxo-2-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21(14-24-22(27)28-15-16-6-2-1-3-7-16)25-17-9-10-18(25)13-19(12-17)29-20-8-4-5-11-23-20/h1-8,11,17-19H,9-10,12-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJDZQAQZROSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)




![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)
![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)
![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2540485.png)

